2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Description
This compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, characterized by a triazolopyridazine core linked to substituted phenylacetamide groups.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-28-18-9-3-14(11-19(18)29-2)12-21(27)23-16-6-4-15(5-7-16)17-8-10-20-24-22-13-26(20)25-17/h3-11,13H,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIIGJZXCBAQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C20H22N4O3
- Molecular Weight : 366.42 g/mol
- IUPAC Name : this compound
The presence of the triazolo and pyridazin moieties in its structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related triazole compound demonstrated an IC50 value of 49.85 μM against A549 lung cancer cell lines, indicating potent cytotoxicity and the ability to induce apoptosis in cancer cells .
Inhibition of Enzymatic Activity
The compound may also act as an inhibitor of specific enzymes implicated in various diseases. For example, triazole derivatives have been evaluated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies. In vitro assays showed promising results in inhibiting DHODH activity, which could translate into therapeutic benefits for conditions like autoimmune diseases .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of similar triazole compounds. In vitro studies revealed that these compounds possess significant antibacterial and antifungal activities. The mechanisms often involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .
Study 1: Antitumor Efficacy
In a recent study evaluating the antitumor efficacy of triazole derivatives, it was found that certain compounds induced significant apoptosis in cancer cell lines. The study utilized a series of phenotypic assays to demonstrate the growth inhibitory effects of these compounds on tumor cells .
Study 2: DHODH Inhibition
Another study focused on the synthesis and evaluation of triazole-based inhibitors of DHODH. The results indicated that these compounds not only inhibited DHODH but also showed activity against Plasmodium falciparum growth. This dual activity suggests potential applications in both cancer therapy and malaria treatment .
Tables Summarizing Biological Activity
| Biological Activity | Compound | IC50 Value (μM) | Target |
|---|---|---|---|
| Antitumor | Triazole Derivative | 49.85 | A549 Cells |
| DHODH Inhibition | Triazole Compound | Not Specified | DHODH |
| Antimicrobial | Various Triazoles | Variable | Bacteria/Fungi |
Scientific Research Applications
Research indicates that compounds similar to this one exhibit significant biological activities, including:
-
Anticancer Properties :
- Certain derivatives of triazolo-pyridazines have shown promise as inhibitors of cancer cell proliferation. The mechanism often involves the inhibition of specific kinases associated with cancer growth. For instance, a study highlighted the potential of triazolo-pyridazine derivatives as inhibitors of p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cancer progression .
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Studies
Several studies have explored the applications of similar compounds:
-
Inhibition of p38 MAPK :
A study focused on the design and synthesis of triazolo-pyridazine derivatives that inhibit p38 MAPK demonstrated their potential as anti-inflammatory agents. These compounds showed sub-micromolar potency and selectivity against other kinases . -
Antimicrobial Agents :
Research has highlighted various triazole derivatives that exhibit activity against resistant strains of bacteria. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can enhance antimicrobial efficacy .
Comparative Analysis Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The following table summarizes critical structural variations among the target compound and its analogs:
*Estimated based on analogs; †Calculated from molecular formula C17H17N5O.
Impact of Substituents on Pharmacological Properties
- Methoxy vs. .
- Thioether Linkage : Analogs with thioether bonds (e.g., –10) may exhibit altered metabolic stability due to susceptibility to oxidation, contrasting with the target compound’s direct acetamide linkage .
- Heterocyclic Modifications : The pyridin-3-yl and thiazine-2-yl groups in ’s compound introduce polar interactions, likely improving solubility but reducing membrane permeability compared to the target’s methoxy-rich structure .
Q & A
Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, and how do reaction conditions influence yield?
Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : Alkaline conditions (e.g., KOH/EtOH) for aryl ether formation, similar to the substitution of 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol .
- Reduction : Acidic conditions (e.g., HCl/Fe powder) to reduce nitro groups to amines, as seen in analogous intermediates .
- Condensation : Use of condensing agents like DCC or EDC·HCl for amide bond formation, as described in acetamide derivative syntheses .
Q. Critical Parameters :
- Temperature : Excess heat during condensation may lead to side reactions (e.g., dimerization).
- Purification : Column chromatography or recrystallization (DMF/EtOH) is essential to isolate pure product.
Q. How can structural characterization be systematically performed for this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : - and -NMR to confirm methoxy, triazolopyridazine, and acetamide moieties. Compare shifts with PubChem data for analogous triazolo-pyridazine derivatives .
- XRD : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and validates hydrogen bonding in the acetamide group .
- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., CHNO).
Q. Pitfalls :
- Solvent Artifacts : Residual DMSO in NMR may obscure peaks; lyophilize samples thoroughly.
- Crystallization : Slow evaporation from DMSO/water mixtures improves crystal quality .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (likely >200°C based on triazolo-pyridazine analogs) .
- Light Sensitivity : Store in amber vials at 2-8°C, as UV exposure may degrade the dimethoxyphenyl group .
- Hygroscopicity : Use desiccants (silica gel) in storage containers to prevent hydrolysis of the acetamide bond .
Q. How can synthetic yield be optimized while minimizing side-product formation?
Methodological Answer: Apply Design of Experiments (DoE) to identify critical factors:
- Variables : Temperature, stoichiometry, catalyst loading (e.g., Pd/C for reductions).
- Response Surface Methodology : Optimize parameters using software (e.g., JMP, Minitab) .
Case Study :
In flow-chemistry systems (), continuous reactors reduce side reactions by precise control of residence time and mixing. For example, microreactors for condensation steps could improve yield by 15-20% compared to batch methods .
Q. Data Contradiction Analysis :
Q. How should researchers address contradictory toxicity data for triazolo-pyridazine derivatives?
Methodological Answer:
- In Silico Screening : Use tools like OECD QSAR Toolbox to predict acute oral toxicity (LD) and compare with experimental data .
- In Vitro Assays : Conduct MTT assays on HepG2 cells to resolve discrepancies between GHS classifications (e.g., vs. 3) .
Case Example :
If one study reports "acute toxicity" () but another claims "no known hazard" (), validate via:
- Ames Test : Check mutagenicity.
- EC in Daphnia magna for aquatic toxicity .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes). Compare binding affinities of methoxy vs. ethoxy analogs .
- MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability of the triazolo-pyridazine core .
- QSAR : Build regression models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can researchers validate the biological activity of this compound against off-target effects?
Methodological Answer:
- Selectivity Screening : Use Eurofins’ SafetyScreen44 panel to assess 44 off-target receptors .
- Kinase Profiling : Compare inhibition (IC) of this compound vs. staurosporine in a 100-kinase panel .
- Metabolite Identification : LC-MS/MS to detect Phase I/II metabolites in hepatocyte models, ensuring no toxic intermediates .
Q. Critical Step :
- Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) to confirm target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
